molecular formula C21H19N3O2 B368372 N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920116-97-8

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

Cat. No.: B368372
CAS No.: 920116-97-8
M. Wt: 345.4g/mol
InChI Key: BECSNDACZOYVGM-UHFFFAOYSA-N
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Description

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which is then functionalized with a phenylethyl group. The final step involves the introduction of the furan ring through a coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole core can produce various reduced derivatives.

Scientific Research Applications

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, while the furan ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms.

    Phenylethylamines: Compounds containing the phenylethyl group, such as amphetamines.

    Furan derivatives: Compounds with a furan ring, such as furan and furfural.

Uniqueness

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is unique due to its combination of a benzimidazole core, phenylethyl group, and furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h1-11,14H,12-13,15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSNDACZOYVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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